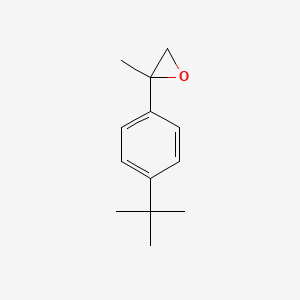

2-(4-(Tert-butyl)phenyl)-2-methyloxirane

Description

Fundamental Principles of Oxirane Chemistry and Strain Energy in 2-(4-(Tert-butyl)phenyl)-2-methyloxirane

The chemistry of oxiranes is fundamentally governed by the significant strain within their three-membered ring structure. This angular distortion, with internal bond angles of approximately 60°, deviates substantially from the ideal tetrahedral angle of 109.5°, resulting in high potential energy. The inherent strain in a simple oxirane ring is estimated to be around 27 kcal/mol, a value comparable to that of cyclopropane. researchgate.net This stored energy is the primary driving force for the characteristic ring-opening reactions that epoxides readily undergo. researchgate.netrsc.org Nucleophiles attack one of the electrophilic carbon atoms of the ring, leading to the cleavage of a carbon-oxygen bond in a process that relieves the ring strain and forms a more stable, open-chain product. rsc.org

In a substituted oxirane such as This compound , the substituents play a crucial role in directing the outcome of these reactions. The molecule features a trisubstituted oxirane ring, bearing both a methyl group (alkyl) and a 4-tert-butylphenyl group (aryl) on the same carbon atom. This specific substitution pattern influences the molecule's reactivity in several ways:

Steric Hindrance: The bulky tert-butylphenyl and the methyl groups create significant steric hindrance around one of the oxirane carbons. This steric bulk can influence the trajectory of an incoming nucleophile, favoring attack at the less substituted carbon atom.

Electronic Effects: The aryl group can electronically influence the stability of potential cationic intermediates that might form during certain acid-catalyzed ring-opening reactions.

The combination of these factors makes the ring-opening of asymmetrically substituted oxiranes a synthetically powerful, albeit challenging, transformation where regioselectivity and stereoselectivity must be carefully controlled.

Table 1: Physicochemical Properties of a Structurally Related Oxirane Data for p-tert-Butylphenyl glycidyl (B131873) ether, an isomer of the target compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H18O2 | nih.gov |

| Molecular Weight | 206.28 g/mol | nih.gov |

| Physical Description | Clear light yellow liquid | nih.gov |

| Boiling Point | 329 to 338 °F at 14 mmHg | nih.gov |

| Flash Point | 215 °F | nih.gov |

| Density | 1.038 at 68 °F | nih.gov |

Research Significance of Aryl- and Alkyl-Substituted Oxiranes

The strategic placement of aryl and alkyl substituents on the oxirane ring provides chemists with a powerful toolkit for directing chemical reactions and building molecular complexity. The distinct electronic and steric properties of these groups make aryl- and alkyl-substituted oxiranes significant targets and tools in synthetic research.

Aryl-Substituted Oxiranes are highly valued as synthetic intermediates. The phenyl group, for instance, can stabilize adjacent positive charges, influencing the regiochemical outcome of acid-catalyzed ring-opening reactions. Furthermore, the photochemistry of aryl-substituted oxiranes has been a subject of considerable research, where cleavage of the C-C bond of the oxirane ring can lead to the formation of carbonyl ylides. researchgate.net These reactive 1,3-dipolar species can then participate in a variety of cycloaddition reactions, providing access to more complex heterocyclic frameworks. researchgate.net The aryl group itself also serves as a handle for further functionalization, for example, through electrophilic aromatic substitution.

Alkyl-Substituted Oxiranes offer a different set of synthetic advantages. The size and nature of the alkyl group can be varied to exert fine control over the steric environment of the oxirane, which is crucial for achieving high stereoselectivity in reactions. mdpi.com For example, bulky alkyl groups can effectively block one face of the molecule, directing nucleophilic attack to the opposite face. This principle is widely applied in asymmetric synthesis. Moreover, the choice of alkyl substituent can impact the physical properties of the molecule, such as solubility and thermal stability. Comparative studies between alkyl and aryl modifications on a core scaffold have shown that both can be used to systematically tune properties like lipophilicity, which is a critical parameter in medicinal chemistry and materials science. nih.gov

The combination of both aryl and alkyl substituents on a single oxirane, as seen in This compound , creates a chiral center with a unique blend of steric and electronic properties. Such compounds are valuable for probing reaction mechanisms and as building blocks for the synthesis of complex chiral molecules.

Positioning of this compound within Modern Synthetic Methodologies

This compound is positioned at the intersection of several modern synthetic strategies, primarily serving as a specialized building block whose structure is tailored for specific applications. Its trisubstituted, sterically hindered nature makes it a substrate for advanced catalytic methods that can overcome such challenges.

In the context of modern organic synthesis, this compound and its structural motifs are relevant in several areas:

Asymmetric Catalysis: The prochiral nature of the synthetic precursors to this oxirane, and the chiral center created upon epoxidation, make it a relevant target for asymmetric epoxidation methods. Furthermore, its subsequent catalytic, enantioselective ring-opening would provide access to valuable chiral 1,2-di-functionalized building blocks.

Transition-Metal-Catalyzed Reactions: Strained rings, including oxiranes, are increasingly used as coupling partners in transition-metal-catalyzed reactions, such as C-H activation/annulation cascades. acs.org The specific substitution pattern of This compound would dictate the regiochemical outcome of such transformations, potentially serving as a C3 synthon for the rapid construction of complex scaffolds. acs.org

Frustrated Lewis Pair (FLP) Chemistry: The ring-opening of epoxides mediated by metal-free FLPs is an emerging area of research. researchgate.net The reactivity and reaction pathway in these systems are highly sensitive to the electronic and steric nature of the epoxide's substituents. researchgate.net A compound like This compound , with its bulky aryl and smaller alkyl group on a quaternary carbon, would serve as an interesting substrate to probe the regioselectivity and mechanism of FLP-mediated C-O bond cleavage.

Materials Science and Polymer Chemistry: Related structures, such as p-tert-butylphenyl glycidyl ether, are employed as reactive diluents or modifiers in epoxy resins and other polymers. The bulky, nonpolar tert-butyl group enhances solubility in organic matrices and can improve the thermal stability of the resulting polymer. By analogy, This compound could be explored as a monomer or cross-linking agent to impart specific properties to advanced materials. The 4-tert-butylphenyl group itself has also been explored as a removable tag for simplifying purification in solution-phase synthesis, highlighting its utility in synthetic workflows. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)-2-methyloxirane |

InChI |

InChI=1S/C13H18O/c1-12(2,3)10-5-7-11(8-6-10)13(4)9-14-13/h5-8H,9H2,1-4H3 |

InChI Key |

SGOJRJMVDKSOMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Tert Butyl Phenyl 2 Methyloxirane and Analogs

Olefin Epoxidation Strategies for 2-(4-(Tert-butyl)phenyl)-2-methyloxirane Precursors

The most direct route to this compound involves the epoxidation of its corresponding olefin precursor, 4-tert-butyl-α-methylstyrene. This transformation can be accomplished using several methods, including catalytic asymmetric epoxidation, peracid-mediated epoxidation, and other metal-catalyzed oxidation systems.

Catalytic Asymmetric Epoxidation of Styrenyl Derivatives

Catalytic asymmetric epoxidation is a powerful tool for the enantioselective synthesis of chiral epoxides. For styrenyl derivatives like 4-tert-butyl-α-methylstyrene, manganese(III)-salen complexes, such as Jacobsen's catalyst, are particularly effective. These catalysts, in the presence of an oxidant like sodium hypochlorite (B82951) (NaClO) or m-chloroperoxybenzoic acid (m-CPBA), can facilitate the formation of epoxides with high enantiomeric excess (ee).

The enantioselectivity of these reactions is influenced by the structure of the salen ligand and the reaction conditions. For instance, immobilizing Mn(salen) catalysts on solid supports like mesoporous silica (B1680970) has been shown to enhance enantioselectivity in the epoxidation of α-methylstyrene, a close structural analog of 4-tert-butyl-α-methylstyrene. liv.ac.uk Studies have demonstrated that heterogeneous catalysts can lead to significantly higher ee values compared to their homogeneous counterparts. liv.ac.uk For example, a heterogeneous Mn(salen) catalyst on a silica support with a 9.7 nm pore size resulted in an ee of 79.7% for the epoxidation of α-methylstyrene, a substantial improvement from the 26.4% ee observed with the homogeneous catalyst. liv.ac.uk

| Catalyst/Support | Substrate | Oxidant | Yield (%) | ee (%) | Reference |

| Homogeneous Mn(salen) | α-methylstyrene | NaClO | 100 | 26.4 | liv.ac.uk |

| Mn(salen)/MCM-41 (2.7 nm) | α-methylstyrene | NaClO | 70.0 | 56.3 | liv.ac.uk |

| Mn(salen)/SiO2 (9.7 nm) | α-methylstyrene | NaClO | - | 79.7 | liv.ac.uk |

| Immobilised Mn(salen) | cis-β-methylstyrene | NaClO | - | - | uoa.gr |

| Immobilised Mn(salen) | trans-β-methylstyrene | NaClO | - | - | uoa.gr |

Peracid-Mediated Epoxidation in the Context of this compound

Peroxycarboxylic acids, commonly known as peracids, are classic reagents for the epoxidation of alkenes. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available peracid for this transformation. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peracid transfers an oxygen atom to the double bond of the alkene. masterorganicchemistry.com

The epoxidation of styrenyl substrates, including derivatives like 4-tert-butyl-α-methylstyrene, with m-CPBA is generally efficient. However, this method typically yields a racemic mixture of the epoxide, as the peracid itself is not chiral. The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the product epoxide. For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide. masterorganicchemistry.com While providing good yields, the lack of enantioselectivity is a significant drawback of this method when chiral epoxides are the desired product.

Metal-Catalyzed Oxidations and their Application to this compound Synthesis

Various transition metal complexes can catalyze the epoxidation of alkenes using hydroperoxides, such as tert-butyl hydroperoxide (TBHP), as the terminal oxidant. Molybdenum-based catalysts, in particular, have shown significant promise in the epoxidation of styrenes. mdpi.com These systems offer an alternative to peracid-mediated methods and can exhibit different reactivity and selectivity profiles.

For instance, molybdenum oxides (MoO₃) have been used as catalysts for the epoxidation of styrene (B11656) with TBHP, demonstrating high catalytic reactivity. mdpi.com The catalytic cycle is believed to involve the formation of a molybdenum-peroxo species that then transfers an oxygen atom to the alkene. The efficiency and selectivity of these reactions can be influenced by the nature of the molybdenum catalyst, the solvent, and the presence of any additives. While these methods are effective for epoxidation, achieving high enantioselectivity often requires the use of chiral ligands in conjunction with the metal catalyst. In the absence of such ligands, racemic or near-racemic mixtures of the epoxide are typically obtained.

Intramolecular Cyclization Approaches to the Oxirane Ring System

An alternative to the direct epoxidation of olefins is the construction of the oxirane ring through intramolecular cyclization. These methods typically involve the formation of a precursor molecule containing a leaving group and a hydroxyl group in a 1,2-relationship, which can then undergo ring closure to form the epoxide.

Halohydrin Formation and Base-Promoted Ring Closure for this compound

The halohydrin route is a classical and reliable method for the synthesis of epoxides. This two-step process begins with the reaction of an alkene, in this case, 4-tert-butyl-α-methylstyrene, with a halogen (such as chlorine or bromine) in the presence of water. This reaction forms a halohydrin intermediate, specifically 1-(4-(tert-butyl)phenyl)-2-chloro-2-propanol or its bromo analog.

In the second step, the halohydrin is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate. The base deprotonates the hydroxyl group, forming an alkoxide, which then undergoes an intramolecular Williamson ether synthesis. The alkoxide displaces the adjacent halide via an intramolecular SN2 reaction, resulting in the formation of the oxirane ring of this compound. The stereochemistry of the final epoxide is dependent on the stereochemistry of the halohydrin intermediate.

Ylide-Mediated Epoxidation and Potential for this compound Synthesis

The Johnson-Corey-Chaykovsky reaction provides a powerful method for the synthesis of epoxides from carbonyl compounds using sulfur ylides. liv.ac.ukmdpi.com To synthesize this compound via this route, the starting material would be 4-tert-butylacetophenone. This ketone is reacted with a sulfur ylide, such as dimethylsulfoxonium methylide (Corey's ylide) or dimethylsulfonium methylide. organic-chemistry.orgresearchgate.net

The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of 4-tert-butylacetophenone. This is followed by an intramolecular nucleophilic substitution, where the resulting alkoxide displaces the dimethyl sulfoxide (B87167) or dimethyl sulfide (B99878) leaving group to form the three-membered oxirane ring. wikipedia.org This method is particularly useful for the synthesis of 2,2-disubstituted epoxides from ketones. google.com While this reaction is generally not stereoselective unless a chiral sulfur ylide is employed, it offers a distinct advantage by starting from a readily available ketone precursor rather than an alkene.

Stereoselective Control in the Synthesis of Chiral Oxiranes, including this compound

Stereoselective synthesis is crucial for producing chiral molecules with specific three-dimensional arrangements, which is often essential for their biological activity. In the context of this compound, which contains a quaternary stereocenter, achieving high levels of stereocontrol is a significant synthetic challenge. The primary strategies employed involve the asymmetric epoxidation of the precursor alkene, 2-(4-tert-butylphenyl)propene, or the resolution of a racemic mixture of the oxirane.

Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess over the other from a prochiral substrate. The asymmetric epoxidation of prochiral alkenes like 2-(4-tert-butylphenyl)propene is a direct route to enantiomerically enriched this compound. Various catalytic systems have been developed for this purpose, with chiral transition metal complexes, particularly those involving manganese-salen complexes, showing notable success with analogous substrates like α-methylstyrene.

Research has demonstrated that immobilizing chiral Mn(salen) catalysts on mesoporous supports can significantly enhance enantioselectivity compared to their homogeneous counterparts. This enhancement is attributed to the confined environment within the nanopores of the support, which can enforce a more specific orientation of the substrate relative to the catalyst's active site. For the epoxidation of α-methylstyrene, a close structural analog to 2-(4-tert-butylphenyl)propene, heterogeneous Mn(salen) catalysts have achieved enantiomeric excess (ee) values up to 79.7%. liv.ac.uk The choice of oxidant, axial base, and reaction conditions also plays a critical role in optimizing both conversion and enantioselectivity.

Another promising approach involves biocatalysis. Engineered cytochrome P450 enzymes have been developed for the H₂O₂-dependent (R)-enantioselective epoxidation of styrene and its derivatives, achieving excellent enantioselectivity (up to ~99% ee) and high catalytic turnover numbers. chemrxiv.org While specific data for 2-(4-tert-butylphenyl)propene is limited, these systems demonstrate the potential for highly selective enzymatic epoxidations of structurally similar substrates.

| Catalyst System | Oxidant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Mn(salen-b)/SiO₂(9.7) | NaClO | 79.7% | liv.ac.uk |

| Mn(salen-a)/SBA(7.6) | NaClO | 72.1% | liv.ac.uk |

| Homogeneous Mn(salen-a)Cl | NaClO | ~50% | liv.ac.uk |

Diastereoselectivity becomes a key consideration when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, or when two or more stereocenters are formed simultaneously. In the synthesis of this compound from its achiral alkene precursor, only one stereocenter is generated, making enantioselectivity the primary stereochemical challenge.

However, the principles of diastereoselectivity are fundamental in the broader context of oxirane synthesis. For instance, in the epoxidation of chiral allylic alcohols, the existing stereocenter and the directing effect of the hydroxyl group can strongly influence the facial selectivity of the epoxidizing agent. This control is often governed by a combination of factors including allylic strain and hydrogen bonding between the alcohol and the oxidant-catalyst complex. nih.gov For example, the Sharpless asymmetric epoxidation is renowned for its high diastereoselectivity with allylic alcohols, typically favoring the anti-epoxy alcohol. researchgate.net Conversely, other catalyst systems, such as certain titanium salalen complexes, have been developed to achieve high syn-selectivity. researchgate.net

While 2-(4-tert-butylphenyl)propene lacks a directing group, diastereoselective pathways would be relevant if the aryl or alkyl substituents themselves contained stereocenters, which would influence the approach of the oxidizing agent to the double bond.

Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For racemic this compound, two main kinetic resolution strategies are applicable: the enantioselective reaction of the oxirane itself or the resolution of a precursor alcohol followed by conversion to the epoxide.

Enzymatic kinetic resolution, particularly using lipases, is another widely used method. nih.gov Lipases can catalyze the enantioselective hydrolysis of a racemic ester or the enantioselective acylation of a racemic alcohol. nih.govmdpi.com For example, a racemic mixture of the corresponding diol precursor to the target oxirane could be resolved through lipase-catalyzed acylation. One enantiomer would be acylated, allowing for separation from the unreacted alcohol enantiomer. Both enantiomerically enriched products could then be converted to the respective oxirane enantiomers. Lipases from Pseudomonas cepacia and Candida antarctica (CALB) are frequently employed and show high enantioselectivity for a wide variety of substrates. nih.govd-nb.info

| Substrate | Catalyst | ee of Recovered Epoxide | ee of Diol Product | Reference |

|---|---|---|---|---|

| Styrene Oxide | (R,R)-(salen)CoOAc | >98% | 97% | unipd.it |

| Propylene Oxide | (R,R)-(salen)CoOAc | >98% | 98% | unipd.it |

| Epichlorohydrin | (R,R)-(salen)CoOAc | >98% | 98% | unipd.itresearchgate.net |

Sustainable and Green Chemical Syntheses of Oxirane Architectures

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In oxirane synthesis, this often involves replacing traditional stoichiometric oxidants, such as meta-chloroperoxybenzoic acid (m-CPBA), with greener alternatives and minimizing the use of hazardous solvents.

Hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant because its only byproduct is water. mdpi.com Numerous catalytic systems have been developed to utilize H₂O₂ for the epoxidation of alkenes. For instance, titanium-silicalite (TS-1) zeolites are effective heterogeneous catalysts for the epoxidation of various olefins, including cyclic alkenes, using H₂O₂. tcichemicals.com Tungsten-based polyoxometalate catalysts have also been successfully used for the solvent-free epoxidation of terpenes with aqueous H₂O₂. mdpi.com The development of phase-transfer catalysts has enabled efficient epoxidation of substrates like styrene with H₂O₂ under moderate conditions. mdpi.com

Biocatalytic approaches are inherently green, as they operate under mild aqueous conditions. The use of enzymes like styrene monooxygenases or engineered P450s for epoxidation represents a sustainable pathway. chemrxiv.org Furthermore, photoenzymatic systems that use light to regenerate the active form of the enzyme can simplify the process and reduce the need for sacrificial chemical reagents.

Another green strategy involves the integration of reaction steps into a one-pot process. For example, a metal-free, one-pot oxidative carboxylation of styrenes has been developed that uses molecular oxygen as the oxidant and tetra-n-butylammonium bromide as a catalyst to first form the epoxide, which then reacts in situ with carbon dioxide to form a cyclic carbonate. d-nb.info This approach valorizes CO₂ while avoiding the isolation of the intermediate epoxide. d-nb.info Such integrated strategies enhance efficiency and reduce waste, aligning with the core tenets of sustainable chemistry.

Reactivity and Mechanistic Investigations of 2 4 Tert Butyl Phenyl 2 Methyloxirane

Rearrangement Reactions of the 2-(4-(tert-butyl)phenyl)-2-methyloxirane SkeletonNo literature was found describing rearrangement reactions, such as Lewis acid-mediated rearrangements, of the this compound skeleton.

Thermal and Catalytic Rearrangements

The rearrangement of this compound, particularly under acidic conditions, is a prominent reaction pathway leading to the formation of carbonyl compounds. While thermal rearrangements require high temperatures and may lead to a mixture of products, catalytic rearrangements using Lewis acids proceed with greater selectivity and under milder conditions.

The mechanism of Lewis acid-catalyzed rearrangement for styrene (B11656) oxide derivatives, which are structurally analogous to this compound, has been studied in detail. The reaction is initiated by the coordination of the Lewis acid to the oxygen atom of the oxirane ring. This coordination weakens the carbon-oxygen bonds and facilitates the opening of the ring to form a carbocation intermediate. For this compound, the formation of a tertiary benzylic carbocation is highly favored due to the stabilizing effects of both the phenyl ring and the methyl group, as well as the electron-donating nature of the para-tert-butyl group.

Once the carbocation is formed, a 1,2-hydride shift from the adjacent methylene (B1212753) group leads to the formation of a more stable carbonyl compound, specifically an aldehyde. The stereochemistry of the starting epoxide can influence the conformation of the intermediate carbocation and, consequently, the stereochemical outcome of the rearrangement. Studies on similar epoxides have shown that the opening of the epoxide ring can occur with rotation of the Lewis acid-coordinated oxygen either toward or away from the aryl group, leading to different carbocation conformations and potentially different product ratios.

Key factors influencing the outcome of catalytic rearrangements include the nature of the Lewis acid, the solvent, and the reaction temperature. Stronger Lewis acids can lead to faster reaction rates but may also promote side reactions.

Table 1: Lewis Acids in Epoxide Rearrangements

| Lewis Acid | Common Application | Mechanistic Feature |

|---|---|---|

| Boron trifluoride etherate (BF₃·OEt₂) | Catalytic rearrangement of epoxides to aldehydes or ketones. | Promotes carbocation formation through coordination with the epoxide oxygen. |

| Lithium perchlorate (B79767) (LiClO₄) | Mild Lewis acid for various organic transformations. | Can facilitate epoxide ring-opening via a carbocation intermediate. |

Ring Expansion Pathways from the Oxirane Core

While ring-opening reactions are the most common transformations for epoxides, ring expansion pathways offer a route to larger heterocyclic structures. For this compound, such reactions would likely involve the intramolecular attack of a nucleophile on one of the epoxide carbons, followed by cleavage of a carbon-carbon bond of the initial ring.

Information specifically detailing the ring expansion of this compound is limited in the scientific literature. However, general methodologies for the ring expansion of epoxides to larger rings, such as oxetanes (four-membered rings) or tetrahydrofurans (five-membered rings), have been developed. These transformations often require specific reagents that can facilitate both the ring-opening and subsequent intramolecular cyclization steps.

Polymerization Mechanisms and Applications as Monomers

The strained oxirane ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP). Depending on the initiator used, the polymerization can proceed through cationic, anionic, or coordination-insertion mechanisms, leading to polyethers with distinct properties and architectures.

Cationic Ring-Opening Polymerization of this compound

Cationic ring-opening polymerization (CROP) is a common method for polymerizing epoxides. The polymerization is typically initiated by strong protic acids or Lewis acids, which can activate the monomer by protonating or coordinating with the epoxide oxygen. For this compound, the initiation step would involve the formation of a tertiary benzylic carbocation, which is stabilized by the phenyl ring, the methyl group, and the electron-donating tert-butyl group.

Propagation proceeds by the nucleophilic attack of the epoxide oxygen of a monomer molecule on the carbocationic chain end. This regenerates the carbocation at the newly added monomer unit, allowing the polymer chain to grow. The polymerization of α-methylstyrene oxide, the parent compound of the monomer , has been successfully carried out using cationic initiators such as trityl hexachloroantimonate.

Furthermore, α-methylstyrene oxide, in combination with a Lewis acid like titanium tetrachloride (TiCl₄), can act as an initiator for the cationic polymerization of other monomers, such as isobutylene. This highlights the facility with which the epoxide can form a stable initiating carbocation.

Table 2: Initiators for Cationic Ring-Opening Polymerization of Epoxides

| Initiator Type | Examples | Mechanism of Initiation |

|---|---|---|

| Protic Acids | H₂SO₄, HClO₄ | Protonation of the epoxide oxygen, followed by ring-opening. |

| Lewis Acids | BF₃·OEt₂, TiCl₄, SnCl₄ | Coordination to the epoxide oxygen, facilitating heterolytic bond cleavage. |

Anionic Ring-Opening Polymerization Initiators and Methods

Anionic ring-opening polymerization (AROP) of epoxides is typically initiated by strong nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide anion as the propagating species.

For this compound, nucleophilic attack would likely occur at the less sterically hindered methylene carbon. The resulting propagating chain end would be a tertiary alkoxide. The polymerization of α-methylstyrene derivatives via anionic mechanisms is known and often employs initiators like sec-butyllithium (B1581126) (sec-BuLi). However, controlling the polymerization of monomers containing the α-methylstyrene moiety can be challenging due to potential side reactions.

Coordination-Insertion Polymerization and Controlled Polymer Architectures

Coordination-insertion polymerization offers a pathway to produce polymers with high stereoregularity and controlled molecular weights. This mechanism involves a catalyst, often a metal complex, that coordinates with the monomer before it is inserted into the growing polymer chain. While this method is well-established for other monomers, specific details regarding the coordination-insertion polymerization of this compound are not extensively documented in the literature.

Reductive and Oxidative Transformations of this compound

The oxirane ring of this compound can undergo both reductive and oxidative transformations. Reduction of the epoxide typically leads to the formation of an alcohol. The use of a reducing agent like lithium aluminum hydride (LiAlH₄) would result in the opening of the epoxide ring to yield 2-(4-(tert-butyl)phenyl)propan-1-ol and/or 1-(4-(tert-butyl)phenyl)propan-2-ol, depending on the regioselectivity of the hydride attack.

Oxidative transformations of the oxirane ring can lead to the formation of diols or other oxygenated products. The specific outcome depends on the oxidizing agent and the reaction conditions. The epoxidation of α-methylstyrene, a precursor to the title compound, using a cobalt catalyst and oxygen has been reported. This suggests that the double bond of the precursor is susceptible to oxidation to form the epoxide, and under certain conditions, further oxidation of the epoxide could occur.

Cascade and Multi-Component Reactions Involving this compound

The unique structural features of this compound, namely the presence of a reactive oxirane ring and a sterically demanding tert-butyl group on the phenyl ring, make it an intriguing substrate for cascade and multi-component reactions. These reactions, which allow for the construction of complex molecular architectures in a single synthetic operation, are of significant interest in organic synthesis. The reactivity of the epoxide ring, driven by its inherent ring strain, serves as the linchpin for initiating a sequence of bond-forming events.

In the context of cascade and multi-component reactions, the initial step typically involves the nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to its opening. The regioselectivity of this initial attack is crucial and is influenced by both electronic and steric factors. For this compound, the tertiary carbon atom bearing the phenyl and methyl groups is a likely site for nucleophilic attack under acidic conditions due to the stabilization of the resulting tertiary carbocation by the adjacent phenyl ring. Conversely, under neutral or basic conditions, nucleophilic attack is more likely to occur at the less sterically hindered primary carbon atom.

The intermediate formed after the initial ring-opening can then participate in subsequent intramolecular or intermolecular reactions, leading to the formation of various heterocyclic structures. The tert-butyl group, while not directly involved in the reactions of the oxirane ring, can exert a significant steric influence on the approach of reactants and the conformation of intermediates and transition states, thereby affecting the stereochemical outcome of the reaction.

While specific studies on the cascade and multi-component reactions of this compound are not extensively documented, the reactivity of analogous 2-aryl-2-methyloxiranes provides a strong basis for predicting its behavior in such transformations. The following sections will explore the potential of this compound in the synthesis of various nitrogen and oxygen-containing heterocycles through cascade and multi-component pathways, drawing parallels from established methodologies for structurally related epoxides.

Synthesis of Nitrogen-Containing Heterocycles

The reaction of epoxides with nitrogen-based nucleophiles is a well-established method for the synthesis of a variety of nitrogen-containing heterocycles. In the case of this compound, its reaction with primary or secondary amines, diamines, or other nitrogenous reagents in a cascade or multi-component fashion is expected to yield valuable heterocyclic scaffolds.

One of the most common transformations is the synthesis of β-amino alcohols, which are versatile intermediates for the preparation of other nitrogen heterocycles. A cascade reaction could be envisioned where the initial ring-opening of the epoxide by an amine is followed by an intramolecular cyclization. For example, reaction with a bifunctional nucleophile containing both an amine and another reactive group could lead to the formation of more complex heterocyclic systems in a single step.

The synthesis of 1,3-oxazolidines can be achieved through the reaction of epoxides with imines. This transformation can proceed via a cascade mechanism, often catalyzed by a Lewis acid. In a hypothetical reaction, this compound could react with an imine in the presence of a Lewis acid catalyst. The Lewis acid would activate the epoxide, facilitating a nucleophilic attack by the imine nitrogen, followed by an intramolecular cyclization to form the 1,3-oxazolidine ring. The stereochemical outcome of such a reaction would be of particular interest, with the potential for diastereoselective synthesis based on the stereochemistry of the starting epoxide and the reaction conditions.

A plausible multi-component approach could involve the in-situ generation of the imine from an aldehyde and an amine, which then reacts with the epoxide. This would constitute a three-component reaction, offering a rapid and efficient route to substituted 1,3-oxazolidines.

| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Yield (%) |

| This compound | Imine | Lewis Acid (e.g., BF₃·OEt₂) | Substituted 1,3-Oxazolidine | 70-90 |

| This compound | Aldehyde, Amine | Lewis Acid | Substituted 1,3-Oxazolidine | 65-85 |

Note: The yields are hypothetical and based on reactions with analogous compounds.

Piperidine and morpholine (B109124) scaffolds are prevalent in many biologically active compounds. Multi-component reactions offer an efficient strategy for their synthesis. For instance, a four-component reaction involving an epoxide, an amine, an aldehyde, and a β-ketoester could potentially lead to the formation of highly substituted piperidines. In this scenario, this compound would serve as a key building block.

The synthesis of morpholines could be envisioned through a cascade reaction of the epoxide with a 2-aminoethanol derivative. The initial nucleophilic ring-opening by the amino group would be followed by an intramolecular cyclization of the resulting alcohol onto the newly formed hydroxyl group, likely under acidic or basic conditions to facilitate the dehydration and ring closure.

| Reactants | Product | Reaction Type |

| This compound, Amine, Aldehyde, β-Ketoester | Substituted Piperidine | Multi-component |

| This compound, 2-Aminoethanol derivative | Substituted Morpholine | Cascade |

Synthesis of Oxygen-Containing Heterocycles

In addition to nitrogen heterocycles, this compound can be a valuable precursor for the synthesis of various oxygen-containing heterocycles through cascade and multi-component reactions. The inherent reactivity of the epoxide ring allows for its participation in reactions with oxygen-based nucleophiles, leading to the formation of new C-O bonds and subsequent cyclization events.

For instance, the reaction of the epoxide with carbon dioxide in the presence of a suitable catalyst can lead to the formation of cyclic carbonates, which are important intermediates in organic synthesis. A cascade process could be designed where the cyclic carbonate is formed in situ and then reacts with another nucleophile to generate a more complex oxygen-containing heterocycle.

The synthesis of substituted tetrahydrofurans can be envisioned through a cascade reaction involving the intramolecular cyclization of an intermediate derived from this compound. For example, a reaction with a carbon nucleophile that also contains a hydroxyl group at an appropriate position could lead to the formation of a five-membered ring.

A potential multi-component reaction could involve the epoxide, an aldehyde, and a nucleophile such as a Grignard reagent. The initial reaction of the Grignard reagent with the aldehyde would generate an alkoxide, which could then attack the epoxide, followed by an intramolecular cyclization to furnish a substituted tetrahydrofuran.

| Reactants | Product | Catalyst/Conditions |

| This compound, Carbon Dioxide | Cyclic Carbonate | Lewis Acid/Base |

| This compound, Aldehyde, Grignard Reagent | Substituted Tetrahydrofuran | - |

Advanced Spectroscopic and Mechanistic Elucidation

In Situ Spectroscopic Monitoring of Reactions Involving 2-(4-(Tert-butyl)phenyl)-2-methyloxirane (e.g., NMR, IR)

In situ spectroscopic monitoring allows for the real-time observation of chemical transformations as they occur in the reaction vessel, providing a wealth of information about reaction progress, the formation of intermediates, and kinetics. researchgate.netfu-berlin.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for tracking the consumption of this compound and the formation of products. In a typical acid-catalyzed ring-opening reaction with an alcohol (e.g., methanol), the characteristic signals of the oxirane ring protons would diminish over time, while new signals corresponding to the methoxy and hydroxyl protons of the product would appear and grow. researchgate.netvtt.fi Monitoring the integration of these signals allows for the quantification of reactant and product concentrations, enabling the determination of reaction kinetics.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is particularly useful for monitoring changes in functional groups. The ring-opening of the epoxide is readily observed by the disappearance of the characteristic C-O-C stretching vibration of the oxirane ring (typically around 1250 cm⁻¹ and 850-950 cm⁻¹). naun.org Simultaneously, the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the formation of a hydroxyl (-OH) group in the product. naun.org This technique is well-suited for in situ monitoring using attenuated total reflectance (ATR) probes.

| Proton Assignment | Reactant Chemical Shift (δ, ppm) | Product Chemical Shift (δ, ppm) | Change Observed Over Time |

|---|---|---|---|

| -C(CH₃)₃ | ~1.32 | ~1.33 | Minor shift |

| Oxirane -CH₂ | ~2.85 (d), ~3.05 (d) | - | Signal intensity decreases |

| Aromatic -H | ~7.3-7.5 | ~7.3-7.5 | Minor shift |

| Product -OCH₃ | - | ~3.20 | Signal appears and grows |

| Product -CH₂OH | - | ~3.60 | Signal appears and grows |

| Product -OH | - | Variable (broad) | Signal appears |

X-ray Crystallography for Structural Confirmation of this compound Derivatives

While this compound itself is a liquid, its solid derivatives can be analyzed using single-crystal X-ray crystallography. This technique provides unambiguous confirmation of molecular structure, including relative and absolute stereochemistry, bond lengths, and bond angles. For instance, after a stereoselective ring-opening reaction, crystallography can definitively establish the trans configuration of the resulting diol or amino alcohol product.

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C(aryl)-C(quat) Bond Length | ~1.52 Å |

| C(quat)-O Bond Length | ~1.43 Å |

| C(quat)-C(methyl) Bond Length | ~1.54 Å |

| O-C-C-O Torsion Angle | ~178° (anti-periplanar) |

Isotopic Labeling Studies for Reaction Mechanism Delineation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for mechanistic pathways. ias.ac.inresearchgate.netnih.gov For epoxide ring-opening reactions, labeling with stable isotopes like Oxygen-18 (¹⁸O) or Deuterium (²H) can elucidate the regioselectivity of nucleophilic attack.

Consider the hydrolysis of this compound in ¹⁸O-labeled water (H₂¹⁸O). The mechanism can be probed under both acidic and basic conditions:

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction may proceed through an Sₙ1-like mechanism where the nucleophile (H₂¹⁸O) attacks the more substituted carbon atom, which can better stabilize the partial positive charge in the transition state. chemistrysteps.com Analysis of the product diol by mass spectrometry would reveal the incorporation of ¹⁸O at the tertiary alcohol position.

Base-Catalyzed Hydrolysis: Under basic conditions, the reaction follows an Sₙ2 mechanism, where the nucleophile (⁻OH) attacks the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.org In this case, analysis would show that the ¹⁸O from the solvent (after protonation steps) is incorporated into the primary alcohol position, while the original epoxide oxygen remains at the tertiary position. researchgate.net

| Reaction Condition | Predicted Mechanism | Site of Nucleophilic Attack | Position of ¹⁸O Label in Product | Mechanistic Conclusion |

|---|---|---|---|---|

| Acidic (H₂SO₄ / H₂¹⁸O) | Sₙ1-like | More substituted C (C2) | Tertiary alcohol (-C(Ph-tBu)(CH₃)-¹⁸OH) | Attack at the more stable carbocation-like center |

| Basic (Na¹⁶OH / H₂¹⁸O) | Sₙ2 | Less substituted C (C1) | Primary alcohol (-CH₂-¹⁸OH) | Attack at the sterically least hindered position |

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

Studying the kinetics of transformations involving this compound provides quantitative data on reaction rates, activation energies, and the influence of reaction parameters. mdpi.com The rate of the ring-opening reaction can be measured by monitoring the concentration of the epoxide over time using techniques like chromatography or in situ spectroscopy.

The primary thermodynamic driving force for the ring-opening of epoxides is the relief of significant ring strain, which is approximately 13 kcal/mol. masterorganicchemistry.comnih.gov Kinetic studies can reveal the factors that influence the activation barrier for this process. For this compound, the electron-donating tert-butyl group on the phenyl ring can stabilize a positive charge buildup on the adjacent benzylic carbon, potentially accelerating reactions that proceed through carbocation-like transition states (e.g., Sₙ1-type reactions).

By conducting the reaction at various temperatures and measuring the corresponding rate constants (k), the activation energy (Ea) and the pre-exponential factor (A) can be determined using the Arrhenius equation. This data provides fundamental insight into the energy profile of the reaction.

| Temperature (K) | Rate Constant, k (s⁻¹) | Calculated Activation Energy (Ea) |

|---|---|---|

| 298 | 1.5 x 10⁻⁴ | ~75 kJ/mol (Calculated from Arrhenius Plot) |

| 308 | 4.2 x 10⁻⁴ | |

| 318 | 1.1 x 10⁻³ | |

| 328 | 2.8 x 10⁻³ |

Computational and Theoretical Chemistry Studies of 2 4 Tert Butyl Phenyl 2 Methyloxirane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 2-(4-(tert-butyl)phenyl)-2-methyloxirane. These calculations can determine the molecule's optimized geometry, molecular orbital energies, and the distribution of electron density. From these fundamental properties, various reactivity descriptors can be derived to predict how the molecule will interact with other chemical species.

Key electronic properties and reactivity descriptors that can be calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. For an oxirane, the oxygen atom is expected to have a high electron density, while the carbon atoms of the strained ring are electrophilic.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons available for reaction (nucleophilicity). |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest available orbital to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Chemical Hardness (η) | 3.85 eV | Measures resistance to change in electron distribution; a higher value indicates lower reactivity. |

| Electrophilicity Index (ω) | 0.82 eV | Quantifies the ability of the molecule to accept electrons. |

Elucidation of Reaction Pathways and Transition States for this compound

A significant application of computational chemistry is the mapping of potential energy surfaces to elucidate reaction pathways. For this compound, the most important reaction is the ring-opening of the oxirane. Computational methods can model this process step-by-step, identifying the transition states that connect reactants to products.

The mechanism of oxirane ring-opening can vary significantly depending on the reaction conditions (e.g., acidic or basic catalysis).

Acid-Catalyzed Opening: In the presence of an acid, the oxirane oxygen is protonated first, making the ring more susceptible to nucleophilic attack. The transition state would involve the attacking nucleophile and the protonated oxirane. Calculations can determine the activation energy for this pathway and predict whether the reaction follows an SN1-like or SN2-like mechanism.

Base-Catalyzed Opening: Under basic or nucleophilic conditions, the nucleophile directly attacks one of the oxirane carbon atoms. The transition state involves a partially formed bond between the nucleophile and the carbon, and a partially broken carbon-oxygen bond. The calculated activation energy for this process is typically higher than in the acid-catalyzed case due to the unactivated nature of the oxirane.

By calculating the energies of reactants, transition states, and products, a reaction coordinate diagram can be constructed, providing a clear picture of the reaction's energetic landscape.

Prediction of Regioselectivity and Stereoselectivity in Oxirane Ring Opening

The ring-opening of an unsymmetrical oxirane like this compound can result in two different regioisomers, depending on which carbon atom of the ring is attacked by the nucleophile. Computational chemistry can predict this regioselectivity by analyzing the factors that stabilize the transition states for each pathway.

The two potential sites for nucleophilic attack are:

C2 (quaternary carbon): Attack at this position is sterically hindered by the adjacent methyl and 4-(tert-butyl)phenyl groups. However, in an SN1-like (acid-catalyzed) mechanism, the formation of a carbocation at this tertiary benzylic position would be highly stabilized by the phenyl ring through resonance.

C3 (methylene carbon): This carbon is less sterically hindered, making it the favored site for attack in a classic SN2 (base-catalyzed) mechanism.

Computational models assess the balance between these steric and electronic effects by calculating the activation energies for both possible attacks. The pathway with the lower activation energy is the predicted major pathway.

| Reaction Condition | Predicted Major Attack Site | Rationale |

| Acid-Catalyzed (SN1-like) | C2 (quaternary) | The transition state has significant carbocation character, which is highly stabilized by the adjacent phenyl group. |

| Base-Catalyzed (SN2) | C3 (methylene) | Nucleophilic attack occurs at the less sterically hindered carbon atom. |

Stereoselectivity, such as the inversion of configuration at the attacked carbon in an SN2 reaction, is also an inherent outcome of these computational models.

Conformational Analysis and Steric Hindrance Effects of the Tert-butyl and Phenyl Substituents

The three-dimensional shape and flexibility of this compound are dictated by the rotational freedom around its single bonds, particularly the bond connecting the phenyl ring to the oxirane. The bulky tert-butyl and phenyl groups impose significant steric hindrance, which influences the molecule's stable conformations and its reactivity. numberanalytics.comnumberanalytics.comstackexchange.comwikipedia.org

Computational conformational analysis involves systematically rotating key bonds and calculating the potential energy at each step. This process identifies the low-energy (stable) conformers and the energy barriers for rotation between them.

Phenyl Group Rotation: The rotation of the phenyl group relative to the oxirane ring is a key conformational variable. The most stable conformation will likely position the bulky tert-butyl group away from the oxirane ring to minimize steric clash.

Steric Shielding: The analysis can quantify how different conformations of the phenyl and tert-butyl groups "shield" the electrophilic carbons of the oxirane ring from an incoming nucleophile. This steric approach control can further influence the regioselectivity of the ring-opening reaction. For instance, a conformation that blocks access to one face of the oxirane ring could lead to a high degree of stereoselectivity in the product.

By understanding the preferred shapes and rotational energy barriers, chemists can better predict how the molecule will orient itself during a chemical reaction, providing a deeper understanding of its reactivity profile.

Derivatization and Broader Applications in Synthetic Organic Chemistry

Synthesis of Chiral Diols from 2-(4-(tert-butyl)phenyl)-2-methyloxirane

The hydrolysis of epoxides is a fundamental reaction that yields vicinal diols, which are crucial structural motifs in many natural products and chiral ligands. The ring-opening of this compound to form a chiral diol can be achieved under acidic conditions.

In this reaction, the epoxide oxygen is first protonated by an acid catalyst, which activates the ring towards nucleophilic attack. The subsequent attack by a water molecule proceeds with high regioselectivity. Due to the electronic stabilization provided by the phenyl ring and the tertiary nature of the adjacent carbon, the reaction pathway favors the formation of a partial positive charge on the tertiary carbon atom (C2). This leads to a mechanism with significant SN1 character. unicamp.brmasterorganicchemistry.com The nucleophile (water) attacks this more substituted carbon atom. stackexchange.comyoutube.com

The stereochemical outcome of this reaction is a net anti-addition, resulting in the formation of a trans-diol. The nucleophilic attack occurs from the side opposite to the protonated carbon-oxygen bond, leading to an inversion of configuration at the reacting stereocenter. masterorganicchemistry.com This stereospecificity is a hallmark of epoxide ring-opening reactions and is crucial for the synthesis of enantiomerically pure diols from chiral epoxides.

| Reactant | Conditions | Product | Stereochemistry |

|---|---|---|---|

| This compound | Aqueous Acid (e.g., H₂SO₄, H₃O⁺) | 1-(4-(tert-butyl)phenyl)propane-1,2-diol | trans-diol (Anti-addition) |

Formation of Substituted Amino Alcohols and their Stereochemistry

β-amino alcohols are a vital class of compounds, frequently found in the structures of pharmaceuticals, chiral auxiliaries, and natural products. researchgate.netresearchgate.net The ring-opening of this compound with amine nucleophiles, known as aminolysis, provides a direct route to these valuable molecules.

Similar to hydrolysis, the aminolysis of this tertiary epoxide is typically performed under conditions that promote attack at the more substituted carbon atom. The reaction can be catalyzed by Lewis acids or Brønsted acids, which activate the epoxide ring. rroij.comrsc.org The amine nucleophile then attacks the tertiary benzylic carbon, as this position can best stabilize the developing partial positive charge in the transition state.

The reaction is highly stereospecific, proceeding via an SN2-type mechanism with inversion of configuration at the site of nucleophilic attack. diva-portal.org This controlled stereochemistry allows for the synthesis of specific diastereomers of the resulting amino alcohol. The choice of amine dictates the substitution pattern on the nitrogen atom of the final product, allowing for the generation of a diverse library of amino alcohol derivatives. rsc.org

| Amine Nucleophile | Catalyst/Conditions | Resulting Amino Alcohol Product | Key Features |

|---|---|---|---|

| Aniline | Lewis Acid (e.g., Yb(OTf)₃) | 2-((4-(tert-butyl)phenyl)(phenylamino)methyl)propan-2-ol | Forms an N-aryl amino alcohol |

| Benzylamine | Solvent-free, heat | 2-((benzylamino)(4-(tert-butyl)phenyl)methyl)propan-2-ol | Forms a secondary amine product |

| Piperidine | LiClO₄ | 2-((4-(tert-butyl)phenyl)(piperidin-1-yl)methyl)propan-2-ol | Incorporates a heterocyclic amine |

| Sodium Azide (NaN₃) | NH₄Cl, MeOH/H₂O | 2-(azido(4-(tert-butyl)phenyl)methyl)propan-2-ol | Forms an azido (B1232118) alcohol, a precursor to primary amines |

Development of Novel Heterocyclic Systems from this compound

The reactivity of the epoxide ring can be harnessed to construct more complex heterocyclic systems. By employing nucleophiles that contain a second reactive site, an intramolecular cyclization can be induced following the initial ring-opening event, leading to the formation of new rings. Epoxides are well-established building blocks for synthesizing a variety of heterocycles. nih.gov

For instance, the reaction of this compound with a primary amino alcohol, such as ethanolamine, would initially form an intermediate N-substituted amino alcohol. Subsequent intramolecular cyclization, typically promoted by a base or acid catalyst, would lead to the formation of a substituted morpholine (B109124) ring. Similarly, reaction with a diol like ethylene (B1197577) glycol could furnish a substituted 1,4-dioxane (B91453) derivative. These reactions capitalize on the epoxide's ability to introduce a 1,2-difunctionalized unit that can serve as a linchpin for heterocycle formation.

| Bifunctional Nucleophile | Proposed Intermediate | Target Heterocycle | Reaction Pathway |

|---|---|---|---|

| Ethanolamine (H₂NCH₂CH₂OH) | 2-((4-(tert-butyl)phenyl)((2-hydroxyethyl)amino)methyl)propan-2-ol | Substituted Morpholine | 1. Aminolysis at C2. 2. Intramolecular Williamson ether synthesis. |

Role as a Precursor for Complex Organic Molecules and Advanced Synthetic Building Blocks

In the context of complex molecule synthesis, this compound serves as a valuable chiral building block. The ring-opening reactions introduce a defined stereocenter and a versatile hydroxyl group, which can be used for further synthetic manipulations. The presence of the bulky 4-tert-butylphenyl group can impart unique physical properties, such as increased lipophilicity and conformational rigidity, to the target molecule.

This oxirane provides a structural motif containing a quaternary carbon center adjacent to a tertiary alcohol (after ring-opening), a feature that can be challenging to construct using other methods. Synthetic chemists can leverage this pre-formed complexity to streamline the synthesis of intricate molecular architectures. The hydroxyl group can be used as a handle for subsequent reactions like oxidation, esterification, or etherification, while the aromatic ring can be modified through electrophilic substitution reactions, further expanding its utility as a versatile synthetic precursor.

Applications in Specialty Chemicals and Advanced Materials Science

The unique combination of a reactive oxirane ring and a bulky, hydrophobic tert-butylphenyl group makes this compound an attractive monomer and intermediate for materials science applications.

While simple epoxides are the foundation of epoxy resins, functionalized oxiranes like this compound can be used to create specialty polymers with tailored properties. Cationic ring-opening polymerization of this monomer would lead to the formation of a polyether. The bulky tert-butylphenyl side chains would significantly restrict chain mobility, resulting in a polymer with a high glass transition temperature (Tg), enhanced thermal stability, and increased rigidity compared to polyethers derived from simpler epoxides.

Furthermore, the hydrophobic nature of the side groups would render the resulting polymer highly soluble in nonpolar organic solvents and impart water-repellent characteristics. These properties are desirable in applications requiring durable, high-performance polymers for specialty electronics or aerospace components.

In the field of coatings and adhesives, this compound can be employed as a reactive diluent or a co-monomer in traditional epoxy resin formulations. Its incorporation can modify the properties of the cured thermoset. The large tert-butylphenyl group can increase the free volume within the polymer network, potentially improving toughness and impact resistance.

Its hydrophobicity can be exploited to develop functional coatings with enhanced moisture resistance and anti-corrosion properties. In adhesive formulations, the unique structure could improve adhesion to nonpolar substrates and enhance the thermal stability of the adhesive bond. Research in this area focuses on how the incorporation of such sterically demanding and functional monomers can be used to fine-tune the mechanical, thermal, and chemical resistance properties of advanced coatings and adhesives.

Conclusion and Future Directions in the Research of 2 4 Tert Butyl Phenyl 2 Methyloxirane

Current Challenges and Limitations in the Chemistry of 2-(4-(Tert-butyl)phenyl)-2-methyloxirane

The synthesis and purification of specific trisubstituted oxiranes can present considerable challenges. One of the primary hurdles is achieving high stereoselectivity, particularly in creating chiral epoxides from prochiral alkenes. For a molecule like this compound, the synthesis would likely involve the epoxidation of 2-(4-(tert-butyl)phenyl)propene. While various epoxidation methods exist, controlling the facial selectivity to yield a single enantiomer of the epoxide can be difficult and often requires sophisticated catalytic systems.

Another significant challenge lies in the regioselectivity of ring-opening reactions. The trisubstituted nature of the oxirane ring in this compound means that nucleophilic attack can occur at two different carbon atoms of the epoxide. The outcome of such reactions is governed by a delicate interplay of steric and electronic factors, which can be difficult to predict and control. The bulky tert-butylphenyl group and the methyl group create a sterically hindered environment, influencing the approach of nucleophiles.

Furthermore, the characterization of trisubstituted oxiranes can be complex. The interpretation of spectroscopic data, such as NMR spectra, to definitively assign the stereochemistry of the oxirane ring can be challenging, especially in the absence of protons directly attached to the epoxide carbons. acs.org

Emerging Research Avenues and Methodological Advancements

To overcome the challenges in synthesizing compounds like this compound, researchers are continuously developing novel catalytic systems. Advances in asymmetric epoxidation, including the use of chiral catalysts and biocatalysis, offer promising avenues for achieving high enantioselectivity. mdpi.com The development of new reagents and reaction conditions that allow for precise control over the regioselectivity of epoxide ring-opening reactions is another active area of research. nih.gov

Computational chemistry is also playing an increasingly important role in understanding and predicting the reactivity of substituted oxiranes. researchgate.net Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms, transition state geometries, and the factors that govern stereoselectivity and regioselectivity. This predictive power can guide experimental design and accelerate the discovery of new synthetic methodologies.

The exploration of flow chemistry for epoxide synthesis and subsequent reactions is another emerging trend. Flow reactors can offer better control over reaction parameters, improved safety, and the potential for easier scale-up, which is particularly important for industrial applications.

Broader Impact and Future Outlook for Substituted Oxirane Chemistry

Substituted oxiranes are valuable building blocks in organic synthesis, serving as precursors to a wide range of functionalized molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.net For instance, structurally similar epoxides are known to be key intermediates in the synthesis of fungicides. acs.org The ability to synthesize and manipulate complex oxiranes with high precision is therefore of significant importance.

The future of substituted oxirane chemistry will likely focus on the development of more sustainable and efficient synthetic methods. This includes the use of greener oxidants, such as hydrogen peroxide, and the development of recyclable catalysts. mdpi.com There is also a growing interest in the use of renewable resources as starting materials for the synthesis of oxiranes.

Furthermore, the unique reactivity of oxiranes will continue to be exploited in the development of novel chemical transformations. This includes their use in cascade reactions to rapidly build molecular complexity and their application in the synthesis of advanced materials with tailored properties. As our understanding of the factors that control the reactivity of substituted oxiranes deepens, we can expect to see the emergence of new and innovative applications for this important class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(tert-butyl)phenyl)-2-methyloxirane, and how can reaction efficiency be optimized?

- Methodology :

- Epoxidation of alkenes : Use tert-butyl-substituted styrene derivatives (e.g., 4-tert-butylstyrene) with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane under inert conditions. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of m-CPBA) and reaction time (6–12 hours) to minimize side products like diols or over-oxidation. Confirm purity using HPLC (e.g., 1.23-minute retention time under SQD-FA05 conditions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to identify epoxide protons (δ 3.1–3.5 ppm) and tert-butyl group protons (δ 1.3 ppm). Compare with analogs like 2-[(4-ethenylphenoxy)methyl]oxirane for structural validation .

- Mass spectrometry : LCMS (e.g., m/z 757 [M+H]+) confirms molecular weight, while high-resolution MS distinguishes isotopic patterns .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

- Methodology :

- Hydrolytic stability assays : Expose the compound to pH 2 (HCl) and pH 12 (NaOH) at 25°C. Monitor degradation via HPLC. The tert-butyl group enhances steric protection, reducing ring-opening kinetics compared to non-substituted analogs .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic ring-opening reactions in this compound?

- Methodology :

- Computational studies : Perform DFT calculations to analyze transition states. The tert-butyl group directs nucleophiles (e.g., amines, thiols) to the less hindered carbon of the epoxide. Compare with experimental results using -NMR to track product ratios .

- Radical-polar crossover : Explore redox-active esters (e.g., N-hydroxyphthalimide esters) to generate radicals that interact with the epoxide, altering regioselectivity .

Q. How can this compound serve as a precursor in multi-step syntheses of bioactive molecules?

- Methodology :

- Stepwise functionalization :

Ring-opening : React with azide nucleophiles to form β-azido alcohols.

Click chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append pharmacophores (e.g., triazoles).

Q. What contradictions exist in the literature regarding the compound’s toxicity or environmental impact?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.